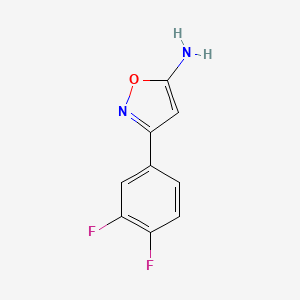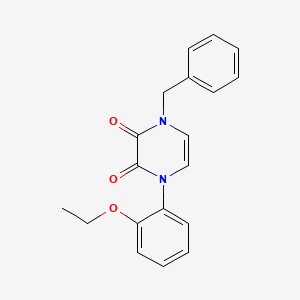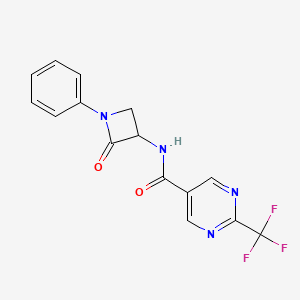![molecular formula C15H12ClF3N2O B2952793 2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397197-80-6](/img/structure/B2952793.png)
2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as CPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPN is a synthetic compound that belongs to the class of amides and has a molecular weight of 369.8 g/mol.
Mecanismo De Acción
CPN works by inhibiting the activity of a specific protein kinase called cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of cell cycle progression, and its inhibition by CPN can lead to cell cycle arrest and apoptosis in cancer cells. CPN has also been found to inhibit the activity of other protein kinases, such as CDK1 and CDK9, which are involved in various biological processes.
Biochemical and Physiological Effects:
CPN has been found to have various biochemical and physiological effects, depending on the specific research application. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative diseases. CPN has also been found to have a neuroprotective effect in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPN has several advantages for use in lab experiments. It is a potent and selective inhibitor of CDK2, which makes it a valuable tool for studying the role of this protein in various biological processes. CPN is also relatively stable and can be easily synthesized in large quantities. However, CPN has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on CPN. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of CPN. Another area of interest is the investigation of the potential therapeutic applications of CPN in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to understand the exact mechanism of action of CPN and its effects on other protein kinases and biological processes.
Métodos De Síntesis
CPN can be synthesized through a multi-step process that involves the reaction of 4-trifluoromethylbenzoyl chloride with pyridine-3-carboxylic acid to form 4-trifluoromethylphenylpyridine-3-carboxylic acid. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
CPN has been extensively studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of a specific protein kinase, which makes it a valuable tool for studying the role of this protein in various biological processes. CPN has also been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c16-8-14(22)21(10-11-2-1-7-20-9-11)13-5-3-12(4-6-13)15(17,18)19/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGCWDMPHUXWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=CC=C(C=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)



![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)
![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)